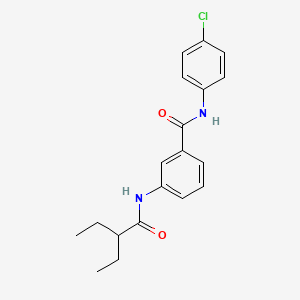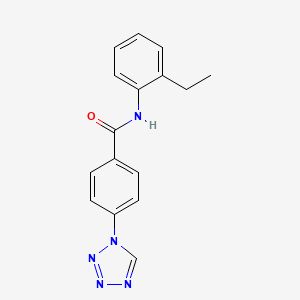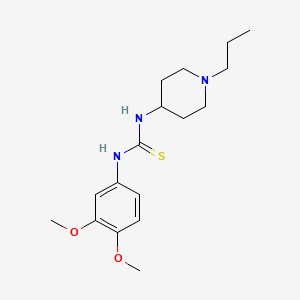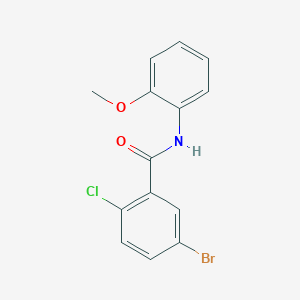![molecular formula C24H19N5 B5773929 2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5773929.png)
2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a unique structure combining a pyrido[1,2-a][1,3]benzimidazole core with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and methyl-substituted imidazole derivatives with a pyrido[1,2-a][1,3]benzimidazole precursor. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted imidazole or benzimidazole compounds .
Scientific Research Applications
2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-2-METHYLIMIDAZOLE: Shares the imidazole core but lacks the pyrido[1,2-a][1,3]benzimidazole structure.
2-METHYL-1H-IMIDAZOLE: A simpler imidazole derivative with fewer substituents.
BENZIMIDAZOLE: The parent compound of the benzimidazole family, lacking the additional imidazole and pyrido groups.
Uniqueness
2-BENZYL-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
IUPAC Name |
2-benzyl-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-16-19(14-18-8-4-3-5-9-18)24(28-13-12-26-17(28)2)29-22-11-7-6-10-21(22)27-23(29)20(16)15-25/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOGNHZNXJCERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5C=CN=C5C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)


![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)


![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)



![N-(2-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

